N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE -

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Catalog Number: EVT-4942389
CAS Number:
Molecular Formula: C20H16F3N3O3S
Molecular Weight: 435.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2,2-Trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

    Compound Description: AZD-5423 is a glucocorticoid receptor agonist investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It exists in different crystalline forms, with Form B demonstrating improved absorption after inhalation compared to Form A. []

    Relevance: Although structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, AZD-5423 shares the presence of a 4-fluorophenyl moiety and a 3-methoxyphenyl group. This suggests potential exploration of similar chemical space and biological targets. Moreover, both compounds are being investigated for their pharmaceutical applications, indicating a shared research focus. []

2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide (Compound 4k)

    Compound Description: This compound exhibited strong inhibitory activity against the COX-2 enzyme, which is a target for anti-inflammatory drugs. Molecular docking studies supported its COX-2 selectivity. []

    Relevance: Similar to N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, Compound 4k incorporates a thioacetamide group linked to a heterocyclic ring system. While the heterocycles differ (triazine vs. pyrimidine), the shared structural motif suggests potential for analogous biological activities and exploration of related chemical space. []

N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

    Compound Description: This compound displayed significant antioxidant activity, surpassing that of ascorbic acid. []

    Relevance: While structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, both compounds share a common feature: a substituted phenyl ring linked to an amide group. This shared motif, although simple, highlights the presence of similar pharmacophoric elements. []

3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

    Compound Description: This compound exhibited notable antioxidant activity, comparable to N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide. [, ]

    Relevance: Similar to N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, this compound contains a 4-methoxyphenyl group, further highlighting the potential relevance of this substituent in various biological activities. [, ]

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

    Compound Description: This compound demonstrated the most potent cytotoxic activity against the glioblastoma U-87 cell line among a series of tested derivatives. []

    Relevance: Sharing a 4-fluorophenyl and a 4-methoxyphenyl substituent with N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, this compound suggests the potential importance of these groups for anticancer activity. Moreover, both compounds are thioethers, further strengthening their structural similarity. []

N-(4-Fluorophenyl)-2-((4-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl) pyrimidin-2-yl)thio)acetamide (Compound 4m)

    Compound Description: This benzimidazole derivative exhibited potent fungicidal activity against Botrytis cinerea, surpassing the activity of the commercial fungicide carbendazim. []

    Relevance: Compound 4m shares significant structural similarity with N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide. Both possess a 4-fluorophenyl group directly attached to the acetamide nitrogen. Additionally, both feature a pyrimidine ring connected to a thioacetamide moiety. This close structural resemblance suggests potential for similar biological activities and highlights the importance of these specific motifs. []

2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]acetamide (T16Ainh-A01)

    Compound Description: T16Ainh-A01 is a specific inhibitor of the TMEM16A calcium-activated chloride channel, which is involved in vascular smooth muscle remodeling. []

    Relevance: Both T16Ainh-A01 and N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide share a thioacetamide core structure. Additionally, both feature a 4-methoxyphenyl group, although at different positions within the molecule. This structural similarity, particularly in the core, indicates a potential commonality in their mechanism of action or interaction with biological targets. []

N-(4-Methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide (Compound 5f)

    Compound Description: Compound 5f demonstrated good antitumor activity, particularly against human esophageal cancer cells, with potency surpassing 5-fluorouracil. []

    Relevance: Compound 5f, like N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, contains a thioacetamide group linked to a heterocycle, although the heterocycle differs (phthalazine vs. pyrimidine). Moreover, both share a 4-methoxyphenyl substituent. This structural similarity suggests potential exploration of related chemical space for antitumor activity. []

N-(3-Chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide (Compound 8c)

    Compound Description: Compound 8c exhibited notable antitumor activity, especially against human esophageal cancer cells, comparable to Compound 5f. []

    Relevance: While structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, Compound 8c incorporates both a 4-fluorophenyl and a chlorine substituent on a phenyl ring, similar to the 4-fluorophenyl and difluoromethoxy substituents on the target compound. This suggests potential exploration of halogenated phenyl rings as a common pharmacophore for antitumor activity. []

2-Chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)-N-(3-methoxypropyl)acetamide (JT010)

    Compound Description: JT010 is a potent and specific agonist of the TRPA1 ion channel, which is involved in pain sensation. Intradermal injection of JT010 in humans elicited pain, validating its activity. []

    Relevance: JT010 shares a 4-methoxyphenyl group with N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, suggesting the potential significance of this moiety in modulating biological targets, although potentially through different mechanisms. []

(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime (A-967079)

    Compound Description: A-967079 acts as an antagonist of the TRPA1 ion channel, specifically counteracting the pain-inducing effects of JT010. []

    Relevance: Sharing a 4-fluorophenyl substituent with N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, A-967079 suggests the potential relevance of this group in modulating TRPA1 channel activity. This emphasizes the exploration of shared chemical space for targeting similar biological pathways, even with distinct mechanisms of action. []

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (Compound 15)

    Compound Description: Compound 15 displayed higher cytotoxic activity against the MCF7 breast cancer cell line compared to the reference drug doxorubicin. []

    Relevance: Both Compound 15 and N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide incorporate a substituted phenyl ring directly linked to an amide nitrogen. This shared motif suggests a potential role in their interaction with biological targets and highlights a structural commonality despite their differences in other parts of the molecules. []

3-Oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide (Compound 27)

    Compound Description: This compound exhibited potent cytotoxic activity against the MCF7 breast cancer cell line, comparable to Compound 15. []

    Relevance: While structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, the development of Compound 27 as a potent anti-cancer agent suggests potential exploration of related chemical space and alternative structural scaffolds for targeting similar biological pathways. []

2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl) acrylamide (Compound 7)

    Compound Description: Compound 7 showed significant cytotoxic activity against the MCF7 breast cancer cell line. []

    Relevance: The presence of a 4-fluorophenyl group in both Compound 7 and N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide highlights the potential significance of this substituent for anticancer activity. []

2-Cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (Compound 19)

    Compound Description: Compound 19 exhibited potent cytotoxic activity against the MCF7 breast cancer cell line. []

    Relevance: While structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, the development of Compound 19 as a potent anti-cancer agent underscores the potential of exploring related chemical space and alternative structural scaffolds for targeting similar biological pathways. []

3-Cyano-4,6-dimethylpyridine-2(1H)-thione (Compound 3)

    Compound Description: Compound 3 is a pyridine derivative synthesized as a neonicotinoid analogue and evaluated for insecticidal activity against the cowpea aphid (Aphis craccivora Koch). []

    Relevance: While structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, the development of Compound 3 as a potential insecticide highlights the exploration of diverse chemical scaffolds and functional groups for targeting biological systems. Although the specific targets and mechanisms of action might differ, the research on Compound 3 emphasizes the broader context of chemical synthesis and biological activity evaluation. []

    Compound Description: This compound is a potent MEK inhibitor investigated for its anticancer activity, particularly in combination with other targeted therapies. [, ]

    Relevance: Although structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, the focus on this MEK inhibitor highlights the therapeutic importance of targeting kinases in cancer treatment. While the specific chemical structures differ, the shared research focus on anticancer drug development connects these compounds. [, ]

N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide (UCM765)

    Compound Description: UCM765 is an MT2-selective partial agonist with hypnotic effects in rodents at high doses. Its low in vivo potency is attributed to metabolic instability. []

    Relevance: Both UCM765 and N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide share a substituted phenyl ring attached to an acetamide group. This shared motif, though simple, highlights the presence of similar pharmacophoric elements and emphasizes the importance of structural variations for modulating biological activity and metabolic stability. []

    Compound Description: Designed as a metabolically more stable analogue of UCM765, UCM924 retains the MT2-selective partial agonist profile with improved metabolic stability. []

    Relevance: UCM924, incorporating a 4-fluorophenyl group like N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, emphasizes the relevance of this substituent in medicinal chemistry and its potential for influencing biological activity. Additionally, the successful strategy of improving metabolic stability by structural modification in UCM924 offers valuable insights for optimizing the target compound. []

2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Derivatives (4a-k)

    Compound Description: This series of compounds was synthesized and evaluated for their antibacterial, antifungal, anthelmintic, anti-inflammatory, and analgesic activities. []

    Relevance: These derivatives, sharing a 4-fluorophenyl group directly attached to the acetamide nitrogen with N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, highlight the potential of this substituent in various biological activities. []

N-[4-(Substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide Derivatives (107a-m)

    Compound Description: These thiazole derivatives were synthesized and screened for their antibacterial and antifungal activities, exhibiting promising results against various bacterial and fungal strains. []

    Relevance: The exploration of thiazole derivatives as antimicrobial agents in this study, although structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, emphasizes the broader context of heterocyclic chemistry and its relevance for drug discovery, particularly in the field of infectious diseases. []

Methyl 2-(2-(2-(Substituted)acetamido)thiazol-4-yl)acetate Derivatives (107n-p)

    Compound Description: Similar to the N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives, these compounds were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results. []

    Relevance: The continued exploration of thiazole derivatives in this study, albeit structurally different from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, highlights the potential of this heterocyclic scaffold for developing antimicrobial agents. []

N-tert-Butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP0434299)

    Compound Description: TASP0434299 is a novel pyridopyrimidin-4-one derivative characterized as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor. It exhibits high binding affinities for human and rat V1B receptors and potent antagonistic activity. []

    Relevance: TASP0434299 shares a 3-methoxyphenyl group with N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, suggesting the potential significance of this moiety in modulating biological targets, although potentially through different mechanisms. []

(−)-(1-(3-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(4-(methylthio)phenyl)methanone [(−)-8]

    Compound Description: This sulfur-containing compound targets the vesicular acetylcholine transporter (VAChT) and exhibits high binding affinity for human VAChT with moderate selectivity over σ1 and σ2 receptors. []

    Relevance: While structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, the exploration of sulfur-containing compounds targeting VAChT highlights the diverse chemical space being investigated for developing neurological therapeutics. []

(−)-(4-((2-Fluoroethyl)thio)phenyl)(1-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)methanone [(−)-14a]

    Compound Description: Similar to Compound (−)-8, this sulfur-containing compound targets VAChT and displays high binding affinity for human VAChT with high selectivity over σ1 and σ2 receptors. []

    Relevance: The continued exploration of sulfur-containing compounds targeting VAChT in this study, albeit structurally different from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, underscores the potential of this chemical class for developing treatments for neurological disorders. []

2,4-Dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl) benzamide (Compound 1)

    Compound Description: This benzamide derivative acts as a competitive inhibitor of autotaxin (ATX), an enzyme involved in various diseases including cancer. []

    Relevance: Sharing a 4-fluorophenyl substituent with N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, Compound 1 suggests the potential relevance of this group in modulating biological targets. Although the core structures and mechanisms differ, the shared focus on developing anticancer agents connects these compounds. []

4-Oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazino}-N-(4-phenylbutan-2-yl)butanamide (Compound 2)

    Compound Description: Similar to Compound 1, this compound is a competitive inhibitor of ATX and is being investigated for its anticancer potential. []

    Relevance: Although structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, the focus on ATX inhibitors like Compound 2 highlights the importance of exploring diverse chemical scaffolds for developing new anticancer therapies. []

N-(2,6-Dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl) acetamide (Compound 3)

    Compound Description: This compound exhibited competitive inhibitory activity against both ATX and a phosphodiesterase, indicating a multi-target profile. []

    Relevance: Similar to N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, Compound 3 incorporates a substituted phenyl ring directly linked to an amide group. This shared motif highlights a common structural element, suggesting potential for analogous interactions with biological targets, despite differences in other parts of the molecules. []

N-(29(4-(2-Pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1(3,7))decane-1-carboxamide (WY-50,324)

    Compound Description: This compound is a putative mixed 5-HT1A agonist/5-HT(2A,2C) antagonist investigated for its anxiolytic properties. []

    Relevance: Although structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, the focus on serotonin receptor modulators like WY-50,324 highlights the importance of exploring diverse chemical scaffolds for developing new treatments for CNS disorders. []

2-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxylic acid hydrochloride (FG5974)

    Compound Description: Similar to WY-50,324, FG5974 is a putative mixed 5-HT1A agonist/5-HT(2A,2C) antagonist evaluated for its anxiolytic potential. []

    Relevance: The exploration of compounds like FG5974, targeting serotonin receptors, while structurally different from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, emphasizes the continued interest in developing novel therapies for CNS disorders by modulating serotonin signaling. []

9,10-Didehydro-N-(2-propynyl)-6-methylergoline-8b-carboxamide (LEK-8804)

    Compound Description: This compound is another putative mixed 5-HT1A agonist/5-HT(2A,2C) antagonist studied for its anxiolytic effects. []

    Relevance: The study of LEK-8804 as a potential anxiolytic, although structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, highlights the ongoing research on targeting serotonin receptors for treating CNS disorders. []

trans-1,3,4,a5,10b-Hexahydro10-methoxy-4-propyl-2H-(1)benzopyranol[3,4-b]pyridine (CGS 18102A)

    Compound Description: CGS 18102A is a putative mixed 5-HT1A agonist/5-HT(2A,2C) antagonist that has shown prominent 5-HT2A antagonist properties in vivo. []

    Relevance: While structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, the investigation of CGS 18102A as a potential therapeutic for CNS disorders underscores the continued interest in developing novel drugs by modulating serotonin signaling pathways. []

4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl) acetamide

    Compound Description: This compound is a peroxisome proliferator (PP) known to induce hepatocellular carcinomas (HCC) in rats. []

    Relevance: While structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, this compound's role in inducing HCC highlights the potential for certain chemical classes to influence cancer development, emphasizing the importance of understanding structure-activity relationships for drug design and safety. []

2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide (Compound AM31)

    Compound Description: This triazole derivative was identified as a potent reverse transcriptase inhibitor through in silico docking studies. []

    Relevance: While structurally distinct from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, the identification of Compound AM31 as a potent reverse transcriptase inhibitor emphasizes the potential of exploring diverse chemical scaffolds for developing new antiviral agents. []

2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide (Compound AM33)

    Compound Description: Similar to Compound AM31, this triazole derivative was identified as a potent reverse transcriptase inhibitor in silico. []

    Relevance: The continued exploration of triazole derivatives like Compound AM33, although structurally different from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, highlights the potential of this chemical class for developing novel antiviral therapies. []

2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide (Compound AM34)

    Compound Description: This triazole derivative also exhibited potent reverse transcriptase inhibitory activity in silico, similar to Compounds AM31 and AM33. []

    Relevance: The investigation of Compound AM34 as a potential antiviral agent, despite its structural difference from N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, emphasizes the ongoing research into developing new therapies for viral infections by targeting viral enzymes like reverse transcriptase. []

Properties

Product Name

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylacetamide

Molecular Formula

C20H16F3N3O3S

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C20H16F3N3O3S/c1-28-17-10-14(6-7-16(17)29-19(22)23)25-18(27)11-30-20-24-9-8-15(26-20)12-2-4-13(21)5-3-12/h2-10,19H,11H2,1H3,(H,25,27)

InChI Key

DDDGAZQXIPUYCV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)F)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)F)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.